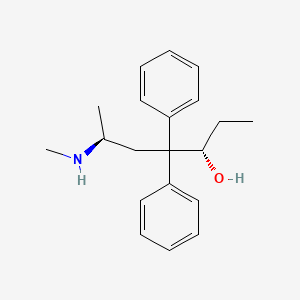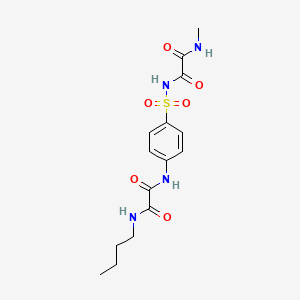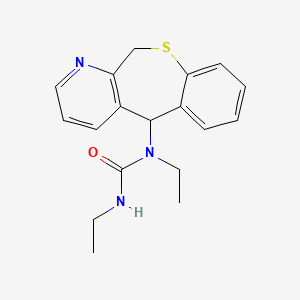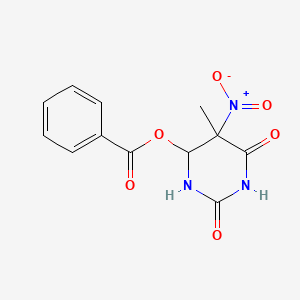
cis-1-Cyclohexyl-2-phenylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Cyclohexyl-2-phenylcyclohexane is an organic compound that belongs to the class of disubstituted cyclohexanes It features a cyclohexane ring with a cyclohexyl group and a phenyl group attached to adjacent carbon atoms in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-Cyclohexyl-2-phenylcyclohexane typically involves the hydrogenation of 1-phenyl-1-cyclohexene in the presence of a suitable catalyst. The reaction is carried out under high pressure and temperature conditions to ensure complete hydrogenation and achieve the desired cis configuration. Common catalysts used in this process include palladium on carbon (Pd/C) and platinum oxide (PtO2).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors with supported metal catalysts to achieve high efficiency and yield. The reaction conditions are optimized to maintain the cis configuration and minimize the formation of trans isomers.
Chemical Reactions Analysis
Types of Reactions
cis-1-Cyclohexyl-2-phenylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexanes.
Scientific Research Applications
cis-1-Cyclohexyl-2-phenylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying conformational analysis and stereochemistry of disubstituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of cis-1-Cyclohexyl-2-phenylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
cis-1,2-Dimethylcyclohexane: Another disubstituted cyclohexane with two methyl groups in a cis configuration.
cis-1,2-Diphenylcyclohexane: Features two phenyl groups in a cis configuration on the cyclohexane ring.
Uniqueness
cis-1-Cyclohexyl-2-phenylcyclohexane is unique due to the presence of both a cyclohexyl and a phenyl group, which imparts distinct steric and electronic properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
CAS No. |
24593-63-3 |
|---|---|
Molecular Formula |
C18H26 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
[(1R,2R)-2-cyclohexylcyclohexyl]benzene |
InChI |
InChI=1S/C18H26/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1,3-4,9-10,16-18H,2,5-8,11-14H2/t17-,18+/m0/s1 |
InChI Key |
GRUVCWARGMPRCV-ZWKOTPCHSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H]2CCCC[C@H]2C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)C2CCCCC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





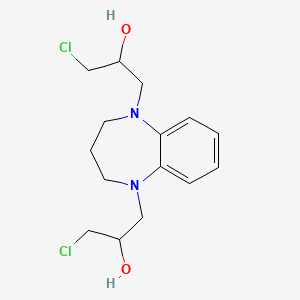
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
